![molecular formula C15H13NO B1142414 2,3-Dihydro-2-phenyl-4(1H)-quinolinone CAS No. 113567-29-6](/img/structure/B1142414.png)
2,3-Dihydro-2-phenyl-4(1H)-quinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2,3-Dihydro-2-phenyl-4(1H)-quinolinone” is a chemical compound that belongs to the quinolone family . Quinolones are a type of compounds that are ubiquitous in nature and exhibit various biological activities .
Synthesis Analysis
The synthesis of “2,3-Dihydro-2-phenyl-4(1H)-quinolinone” derivatives has been reported in literature . A series of 2,3-dihydro-2-phenyl-4-quinolones has been synthesized using acid-catalyzed one-pot reaction . The quinolones were prepared through cyclization of the condensation product that were formed by heating of arylamines and ethyl benzoylacetate in toluene .Scientific Research Applications
Applications in Pharmacy and Medicine:
- Quinolinones like 2,3-Dihydro-2-phenyl-4(1H)-quinolinone are used as building blocks in pharmacy and medicine due to their adaptability in molecular structures with different ligands (Michelini et al., 2019).
- These compounds have been studied for their anticancer and immunosuppressive properties. They show potential as inhibitors of topoisomerase, gyrase, and IMPDH (Hradil et al., 2009).
- Specific derivatives of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone exhibit significant cytotoxicity against human tumor cell lines and can inhibit tubulin polymerization, suggesting potential use in anticancer therapies (Hour et al., 2000).
Chemical Synthesis and Characterization:
- Various methods have been developed for synthesizing these compounds, including one-pot synthesis approaches and domino reactions (Kang et al., 2016), (Nammalwar & Bunce, 2013).
- Electrosynthesis techniques have been employed to create derivatives of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone, showcasing the versatility of this compound in chemical reactions (Batanero & Barba, 2003).
Pharmacological Properties:
- Derivatives of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone exhibit a range of pharmacological activities. They have been found to inhibit monoamine oxidase, which could be beneficial in treating neurological disorders like Parkinson's disease (Meiring et al., 2013).
- These compounds also show potential in the treatment of pain as NR2B-selective N-methyl D-aspartate (NMDA) receptor antagonists (Kawai et al., 2007).
properties
IUPAC Name |
2-phenyl-2,3-dihydro-1H-quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-9,14,16H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCZUBFZQVSURB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317867 |
Source
|
Record name | Azaflavanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-2-phenyl-4(1H)-quinolinone | |
CAS RN |
16619-14-0 |
Source
|
Record name | Azaflavanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16619-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azaflavanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.